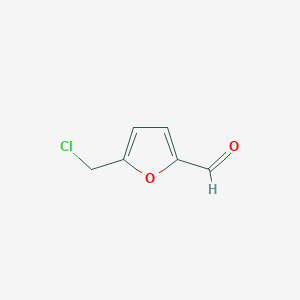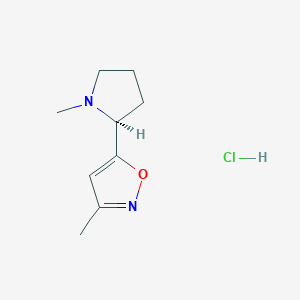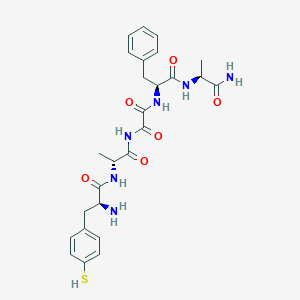
Enkephalinamide, ala(2,5)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enkephalinamide, ala(2,5)- is a peptide derived from the endogenous opioid peptide, enkephalin. Enkephalins are known to play a crucial role in pain modulation and have been extensively studied for their analgesic properties. Enkephalinamide, ala(2,5)- has gained attention in recent years due to its potential as a therapeutic agent for pain management.
Mechanism of Action
Enkephalinamide, ala(2,5)- acts on the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the mu-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in the decreased production of cAMP. This leads to the inhibition of neuronal excitability and the modulation of pain perception.
Biochemical and Physiological Effects:
Enkephalinamide, ala(2,5)- has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce opioid withdrawal symptoms and decrease opioid self-administration in animal models. Enkephalinamide, ala(2,5)- has been shown to have a short half-life, which may limit its therapeutic potential.
Advantages and Limitations for Lab Experiments
Enkephalinamide, ala(2,5)- has been used in a variety of lab experiments to study the mechanism of action of opioids and to develop new analgesic agents. Its short half-life may make it difficult to use in some experiments, and its potency may make it difficult to use in certain assays.
Future Directions
There are several future directions for enkephalinamide, ala(2,5)- research. One direction is to develop new analogs of enkephalinamide, ala(2,5)- with increased potency and longer half-lives. Another direction is to study the effects of enkephalinamide, ala(2,5)- on other opioid receptors, such as the delta-opioid receptor and the kappa-opioid receptor. Finally, enkephalinamide, ala(2,5)- could be studied in clinical trials to determine its potential as a therapeutic agent for pain management and opioid addiction.
Conclusion:
Enkephalinamide, ala(2,5)- is a peptide derived from the endogenous opioid peptide, enkephalin. It has gained attention in recent years due to its potential as a therapeutic agent for pain management and opioid addiction. Enkephalinamide, ala(2,5)- has been extensively studied for its analgesic properties in animal models of pain and has been shown to have potent antinociceptive effects. Future research directions include developing new analogs of enkephalinamide, ala(2,5)- with increased potency and longer half-lives, studying the effects of enkephalinamide, ala(2,5)- on other opioid receptors, and studying its potential as a therapeutic agent in clinical trials.
Synthesis Methods
Enkephalinamide, ala(2,5)- can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, whereas SPPS involves the coupling of amino acids in solution. Both methods have been used to synthesize enkephalinamide, ala(2,5)- with high purity and yield.
Scientific Research Applications
Enkephalinamide, ala(2,5)- has been studied for its analgesic properties in animal models of pain. It has been shown to have potent antinociceptive effects in models of acute and chronic pain. Enkephalinamide, ala(2,5)- has also been studied for its potential as a therapeutic agent for opioid addiction. It has been shown to reduce opioid withdrawal symptoms and decrease opioid self-administration in animal models.
properties
CAS RN |
143791-43-9 |
|---|---|
Molecular Formula |
C26H32N6O6S |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N'-[(2R)-2-[[(2S)-2-amino-3-(4-sulfanylphenyl)propanoyl]amino]propanoyl]oxamide |
InChI |
InChI=1S/C26H32N6O6S/c1-14(21(28)33)29-24(36)20(13-16-6-4-3-5-7-16)31-25(37)26(38)32-22(34)15(2)30-23(35)19(27)12-17-8-10-18(39)11-9-17/h3-11,14-15,19-20,39H,12-13,27H2,1-2H3,(H2,28,33)(H,29,36)(H,30,35)(H,31,37)(H,32,34,38)/t14-,15+,19-,20-/m0/s1 |
InChI Key |
MUHVZDABSVKTIA-VZJWBNGJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)S)N |
SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)S)N |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)S)N |
Other CAS RN |
143791-43-9 |
synonyms |
2,5-Ala-enkephalinamide enkephalinamide, Ala(2,5)- enkephalinamide, alanine(2,5)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





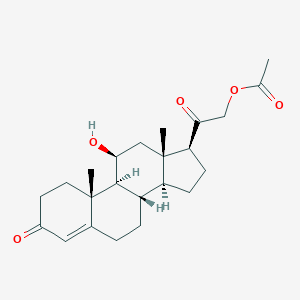
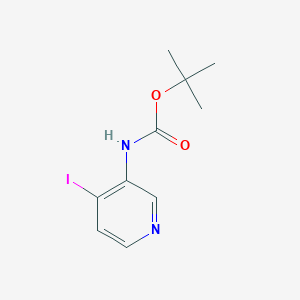
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)






